2-Hydroxymethyl-5-(tributylstannyl)thiazole
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Overview
Description
2-Hydroxymethyl-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C14H27NOSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-5-(tributylstannyl)thiazole typically involves the reaction of 2-hydroxymethylthiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction conditions often include:
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The tributyltin group can be substituted with other functional groups through reactions with electrophiles.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of new thiazole derivatives with different functional groups.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
2-Hydroxymethyl-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Potential use in the development of biologically active compounds, given the thiazole ring’s presence in many pharmaceuticals.
Medicine: Exploration in drug discovery and development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylthiazole: Lacks the tributyltin group, making it less versatile in coupling reactions.
5-(Tributylstannyl)thiazole: Lacks the hydroxymethyl group, limiting its reactivity in oxidation reactions.
2-Methyl-5-(tributylstannyl)thiazole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethyl-5-(tributylstannyl)thiazole is unique due to the presence of both the hydroxymethyl and tributyltin groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
(5-tributylstannyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,6H,3H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOOJVUQOVMBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735117 |
Source
|
Record name | [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-28-7 |
Source
|
Record name | [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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